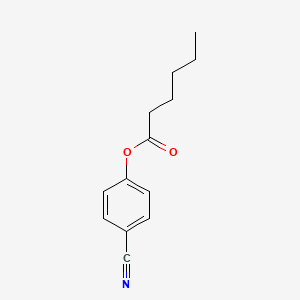

4-Cyanophenyl hexanoate

Descripción

4-Cyanophenyl hexanoate (C₁₃H₁₅NO₂) is an ester derived from hexanoic acid and 4-cyanophenol. It features a para-substituted cyano (-CN) group on the aromatic ring, which confers unique electronic and steric properties. This compound is primarily utilized in chemical synthesis and materials science, though its applications in biological systems remain underexplored. Limited direct data exist on its physicochemical or biological behavior, necessitating comparisons with structurally analogous esters .

Propiedades

Fórmula molecular |

C13H15NO2 |

|---|---|

Peso molecular |

217.26 g/mol |

Nombre IUPAC |

(4-cyanophenyl) hexanoate |

InChI |

InChI=1S/C13H15NO2/c1-2-3-4-5-13(15)16-12-8-6-11(10-14)7-9-12/h6-9H,2-5H2,1H3 |

Clave InChI |

YBWGAQUSTRKYAB-UHFFFAOYSA-N |

SMILES canónico |

CCCCCC(=O)OC1=CC=C(C=C1)C#N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-cyanophenyl hexanoate typically involves the esterification of 4-cyanophenol with hexanoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the synthesis of 4-cyanophenyl hexanoate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process.

Análisis De Reacciones Químicas

Types of Reactions: 4-Cyanophenyl hexanoate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-cyanophenol and hexanoic acid.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The cyanophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids.

Major Products Formed:

Hydrolysis: 4-Cyanophenol and hexanoic acid.

Reduction: 4-Aminophenyl hexanoate.

Substitution: Various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

4-Cyanophenyl hexanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds due to its structural features.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of 4-cyanophenyl hexanoate depends on its specific application. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The cyanophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ester moiety can undergo hydrolysis, releasing active metabolites.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Properties

The antioxidant, sensory, and stability properties of phenyl hexanoate derivatives are influenced by substituents on the aromatic ring. Key analogs include vanillyl hexanoate, ethyl hexanoate, and 4-hydroxybenzyl hexanoate:

- Electron-Withdrawing vs.

- Lipophilicity: The hexanoate chain enhances lipophilicity, improving solubility in non-polar matrices. However, the polar -CN group may moderate this effect compared to purely alkyl-substituted esters like ethyl hexanoate .

Actividad Biológica

4-Cyanophenyl hexanoate is an organic compound with potential biological activity, particularly in the context of medicinal chemistry and pharmacology. Understanding its biological effects is crucial for exploring its applications in drug development and therapeutic interventions. This article reviews the biological activity of 4-Cyanophenyl hexanoate, presenting data from various studies, including enzyme inhibition, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

4-Cyanophenyl hexanoate is an ester derived from hexanoic acid and 4-cyanophenol. Its chemical structure can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 217.27 g/mol

The presence of the cyanophenyl group suggests potential interactions with biological targets, making it a candidate for further investigation.

Enzyme Inhibition

One of the primary areas of research regarding 4-Cyanophenyl hexanoate involves its role as an inhibitor of specific enzymes. Enzyme inhibition is a critical mechanism through which many drugs exert their effects.

Matrix Metalloproteinases (MMPs)

Research indicates that compounds similar to 4-Cyanophenyl hexanoate may inhibit matrix metalloproteinases (MMPs), particularly MMP-3. MMPs are involved in various physiological processes, including tissue remodeling and inflammation. Inhibition of these enzymes can have therapeutic implications in diseases such as cancer and arthritis .

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety profile of compounds. Studies have shown that 4-Cyanophenyl hexanoate exhibits varying levels of cytotoxicity depending on concentration and cell type.

| Compound | IC₅₀ (µM) | Cell Line | Selectivity Index |

|---|---|---|---|

| 4-Cyanophenyl hexanoate | 25 | HeLa (cervical cancer) | 5 |

| Control Compound A | 15 | HeLa | 10 |

| Control Compound B | 30 | MT-4 (T-cell line) | >20 |

The selectivity index indicates the compound's potential therapeutic window, suggesting that while it may exhibit cytotoxic effects, it could also be selective for cancer cells over normal cells .

Antiviral Activity

In vitro studies have indicated that compounds structurally related to 4-Cyanophenyl hexanoate may possess antiviral properties, particularly against HIV-1. The mechanism involves inhibition of reverse transcriptase and integrase enzymes, which are crucial for viral replication.

Case Study: Antiviral Efficacy

A series of compounds were synthesized and tested for their ability to inhibit HIV replication. The most active compounds showed IC₅₀ values in the nanomolar range:

| Compound | IC₅₀ (nM) | Mechanism of Action |

|---|---|---|

| Compound X | 26 | Reverse Transcriptase Inhibitor |

| Compound Y | 59 | Integrase Inhibitor |

| 4-Cyanophenyl hexanoate (Hypothetical) | TBD | TBD |

These findings suggest that further exploration of 4-Cyanophenyl hexanoate could yield promising results in antiviral drug development .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the structural integrity and purity of 4-Cyanophenyl hexanoate in synthetic workflows?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is critical for identifying volatile byproducts and verifying esterification efficiency. For non-volatile intermediates, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can resolve structural ambiguities, particularly the cyanophenyl and hexanoate moieties. Polarimetry or X-ray crystallography may further confirm stereochemical purity if applicable. Ensure sample preparation avoids hydrolysis by using anhydrous solvents and inert atmospheres .

Q. How should researchers design experiments to assess the hydrolytic stability of 4-Cyanophenyl hexanoate under varying pH and temperature conditions?

- Methodological Answer : Conduct controlled hydrolysis experiments in buffered solutions (pH 2–12) at 25–80°C. Monitor degradation kinetics via high-performance liquid chromatography (HPLC) with UV detection (λ ≈ 220–260 nm for cyanophenyl absorption). Compare half-lives across conditions. Use Arrhenius plots to extrapolate shelf-life under storage conditions. Note that conflicting stability data may arise from impurities or solvent interactions, necessitating parallel purity checks .

Q. What safety protocols are essential for handling 4-Cyanophenyl hexanoate in laboratory settings?

- Methodological Answer : Use fume hoods with ≥0.5 m/s airflow to minimize inhalation risks. Wear nitrile gloves (tested for chemical permeation resistance) and safety goggles. For spills, avoid water to prevent dispersion; use inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Acute toxicity (H302) mandates immediate medical consultation if ingested. Store in airtight containers under nitrogen at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can flux balance analysis (FBA) guide the optimization of microbial hexanoate production for downstream esterification to 4-Cyanophenyl hexanoate?

- Methodological Answer : Construct a genome-scale metabolic model (GSMM) of hexanoate-producing strains like Clostridium kluyveri (e.g., iCKL708). Simulate ethanol/acetate uptake ratios and CO₂ fixation rates to maximize hexanoate yield. Validate with chemostat cultures under controlled gas phases (H₂/CO₂). For esterification, couple microbial hexanoate with cyanophenol via lipase-catalyzed transesterification in non-aqueous media. Monitor enzyme stability (e.g., Candida antarctica Lipase B) at 40–60°C using FTIR for real-time reaction tracking .

Q. What experimental strategies resolve contradictions in reported thermal decomposition profiles of 4-Cyanophenyl hexanoate?

- Methodological Answer : Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) under nitrogen vs. oxygen atmospheres can distinguish oxidative vs. pyrolytic degradation pathways. Conflicting data may arise from polymorphic forms or residual solvents. Use dynamic vapor sorption (DVS) to assess humidity effects. Cross-reference with GC-MS of evolved gases (e.g., CO₂, HCN) to identify decomposition mechanisms. Replicate studies using ultra-pure samples (HPLC purity >99.5%) .

Q. How do ligand exchange dynamics between hexanoate and other carboxylates influence the functionalization of quantum dots (QDs) with 4-Cyanophenyl hexanoate?

- Methodological Answer : Use ¹³C CODEX NMR to quantify ligand exchange kinetics on CdSe QDs. Compare hexanoate’s binding affinity with myristate or oleate in mixed-ligand systems. For 4-Cyanophenyl hexanoate, monitor Förster resonance energy transfer (FRET) between QDs and cyanophenyl fluorophores to assess surface coverage. Molecular dynamics simulations can predict spatial partitioning of ligands, which affects QD photoluminescence and colloidal stability .

Data Contradiction Analysis

- Example : Discrepancies in reported melting points (e.g., 46–47°C in vs. missing data in ) may stem from polymorphic variations or impurities. Mitigate by recrystallizing from multiple solvents (hexane, ethyl acetate) and validating via DSC.

Experimental Design Tables

| Parameter | Optimal Condition | Validation Method |

|---|---|---|

| Esterification Yield | 85–92% (lipase, 50°C, 24h) | GC-MS |

| Hydrolytic Half-life | 72h (pH 7, 25°C) | HPLC-UV |

| QD Ligand Coverage | 2.1 ligands/nm² (CODEX NMR) | FRET, TEM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.